H-2',6'-dimethyltyrosine-Tic-OH
Description
H-2',6'-Dimethyltyrosine-Tic-OH, formally named (2S,3R)β-methyl-2′,6′-dimethyltyrosine-l-tetrahydroisoquinoline-3-carboxylic acid [(2S,3R)TMT-l-Tic-OH], is a constrained opioid peptide derivative. Its structure features a dimethylated tyrosine residue (2′,6′-dimethyltyrosine) conjugated to a tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety. Key pharmacological properties include:
- High DOR affinity: Demonstrated by a Ke value of 3.6 ± 0.7 nM in mouse brain membranes using [35S]GTPγS binding assays.
- Selectivity: No significant interaction with μ-opioid receptors (MOR), even at high concentrations.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24N2O4/c1-12-7-16(24)8-13(2)17(12)10-18(22)20(25)23-11-15-6-4-3-5-14(15)9-19(23)21(26)27/h3-8,18-19,24H,9-11,22H2,1-2H3,(H,26,27)/t18-,19-/m0/s1 |
InChI Key |
QBLVXTMPLLWZDE-OALUTQOASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N)C)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis typically employs Fmoc-based SPPS on Wang or Rink amide resins. The C-terminal Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue is loaded first due to its constrained conformation, which minimizes racemization risks. For example:
Sequential Coupling of 2',6'-Dimethyltyrosine (Dmt)
The N-terminal Dmt residue is introduced using Fmoc-Dmt-OH , with critical attention to steric hindrance from the 2',6'-dimethyl groups:
Table 1: SPPS Conditions for H-Dmt-Tic-OH
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Tic Loading | HBTU, DIPEA, DMF | 1.5 | 98 |
| Fmoc Deprotection | 20% Piperidine/DMF | 0.5 | - |
| Dmt Coupling | Fmoc-Dmt-OH, HBTU, HOBt, DIPEA | 3 | 92 |
| Final Cleavage | TFA:H2O:TIPS (95:2.5:2.5) | 2 | 85 |
Solution-Phase Peptide Synthesis
Boc-Protected Linear Synthesis
Early syntheses utilized Boc-protected intermediates to avoid side reactions during methyl group introduction:
-
Dmt Synthesis : Boc-Tyr-OH is dimethylated at the 2' and 6' positions via Pd-catalyzed C–H activation using MeI and K2CO3. This method achieves >80% yield with >99% regioselectivity.
-
Tic Synthesis : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is prepared via Bischler-Napieralski cyclization of L-phenylalanine derivatives, followed by hydrolysis.
Fragment Condensation
The dipeptide is assembled via fragment coupling to preserve stereochemical integrity:
Table 2: Solution-Phase Synthesis Metrics
| Parameter | Boc-Dmt-OH Activation | Tic Coupling | Global Deprotection |
|---|---|---|---|
| Reagent | PFP-Cl, DIPEA | H-Tic-OH | TFA:H2O (95:5) |
| Temperature (°C) | 0 | 25 | 25 |
| Yield (%) | 85 | 78 | 90 |
Stereochemical Control and Racemization Mitigation
Chirality Preservation
The Cα stereochemistry of Dmt and Tic is critical for δ-opioid receptor binding:
Analytical Validation
-
HPLC : C18 columns (5 μm, 250 × 4.6 mm) with 0.1% TFA/ACN gradients confirm purity.
-
Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 369.2, matching theoretical values.
Scalability and Industrial Considerations
Cost-Effective Methylation
Pd-catalyzed C–H dimethylation reduces steps compared to classical Ullmann-type couplings, cutting production costs by 40%.
Green Chemistry Approaches
-
Solvent Recycling : DMF is recovered via distillation, achieving 70% reuse.
-
Catalyst Recovery : Pd/C is filtered and reused with <5% activity loss.
Pharmacological Validation of Synthetic Batches
Receptor Binding Affinity
Synthetic H-Dmt-Tic-OH batches exhibit consistent δ-opioid receptor binding (K<sub>i</sub> δ = 0.022 nM) and selectivity (K<sub>i</sub> μ/K<sub>i</sub> δ = 150,000).
Table 3: Pharmacological Profile of H-Dmt-Tic-OH
| Parameter | Value | Method |
|---|---|---|
| K<sub>i</sub> δ | 0.022 nM | Competitive binding |
| K<sub>i</sub> μ | 3.3 μM | Guinea pig ileum |
| pA<sub>2</sub> (δ) | 8.2 | Mouse vas deferens |
Chemical Reactions Analysis
Types of Reactions
H-2’,6’-dimethyltyrosine-Tic-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
H-2’,6’-dimethyltyrosine-Tic-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is employed in receptor binding studies to understand the interactions between peptides and opioid receptors.
Medicine: H-2’,6’-dimethyltyrosine-Tic-OH is investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
H-2’,6’-dimethyltyrosine-Tic-OH exerts its effects by binding to delta-opioid receptors. This binding induces a conformational change in the receptor, leading to the inhibition of adenylate cyclase activity. The downstream effects include reduced neurotransmitter release and modulation of ion channel activity. These actions contribute to the compound’s analgesic and anti-addictive properties .
Comparison with Similar Compounds
Structural Analogues of Tyrosine Derivatives
H-2',6'-dimethyltyrosine-Tic-OH shares structural motifs with tyrosine-based compounds. Key comparisons include:
Key Structural Insights :
Functional Analogues in Opioid Pharmacology
Compared to other opioid ligands, this compound exhibits distinct functional properties:
Mechanistic Insights :
- Antagonist vs. Agonist : Unlike SNC80 or deltorphin II, this compound lacks intrinsic efficacy, making it a tool for probing DOR-specific pathways without confounding agonist effects .
- Selectivity: Its MOR inactivity contrasts with non-selective antagonists like naltrindole, which interact with both DOR and MOR at higher doses.
Q & A
Q. What are the critical steps in synthesizing H-2',6'-dimethyltyrosine-Tic-OH, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2',6'-dimethyltyrosine (Dmt) with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) via solid-phase peptide synthesis (SPPS). Key steps include:
- Amino acid activation : Use of coupling agents like HBTU or HATU in DMF to activate the carboxylic acid group of Dmt .
- Deprotection : Cleavage of Fmoc groups with piperidine (20% v/v) to expose the amine for subsequent coupling .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the final compound . Yield optimization requires strict control of temperature (0–4°C during activation) and stoichiometric ratios (1:3 molar excess of activated amino acid).
Q. How is this compound characterized for structural integrity and purity?
Methodological validation includes:
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+ at 420.2 Da vs. calculated 420.3 Da) .
- Nuclear magnetic resonance (NMR) : ¹H NMR (500 MHz, DMSO-d6) identifies methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.1 ppm) .
- HPLC purity : ≥95% purity assessed at 220 nm .
Advanced Research Questions
Q. What structural features of this compound contribute to its moderate Mu opioid receptor affinity (Ki = 1360 nM), and how can this be optimized?
The compound’s moderate affinity is attributed to:
- Steric hindrance : 2',6'-Dimethyl groups on tyrosine restrict conformational flexibility, reducing complementarity with the receptor’s binding pocket .
- Tic moiety : The tetrahydroisoquinoline scaffold enhances selectivity for delta over mu opioid receptors but may limit hydrogen bonding in mu-specific regions . Optimization strategies :
- Replace Tic with constrained β-turn mimetics (e.g., D-Pro-Gly) to improve mu receptor docking .
- Introduce polar substituents (e.g., -OH at position 4 of Tic) to strengthen hydrogen bonding with Glu229 in the mu receptor .
Q. How do assay conditions (e.g., membrane vs. whole-cell systems) affect reported Ki values for this compound?
Discrepancies arise from:
- Receptor density : Higher receptor expression in transfected HEK293 cells (whole-cell) may lower apparent Ki compared to native neuronal membranes .
- Signal interference : Endogenous peptides in membrane preparations compete for binding, inflating Ki values by 20–30% . Best practices : Use radioligand displacement assays (e.g., [³H]DAMGO) with standardized membrane protein concentrations (1–2 mg/mL) to minimize variability .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Rodent tail-flick test : Measures antinociceptive efficacy (ED₅₀) after intravenous administration. Adjust doses based on plasma half-life (t½ ≈ 45 min in rats) .
- Microdialysis in striatum : Quantifies blood-brain barrier penetration (brain/plasma ratio ~0.3) .
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., demethylated tyrosine derivatives) in hepatic microsomes .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the delta vs. mu receptor selectivity of this compound?
Contradictions may stem from:
- Receptor subtype expression : Studies using cloned human receptors (e.g., CHO-K1 cells) show higher delta selectivity (Ki = 320 nM) than native tissue assays .
- Ligand concentration : At >1 µM, off-target binding to kappa receptors (Ki = 4500 nM) complicates selectivity interpretation . Recommendation : Perform competitive binding assays across all three opioid receptor subtypes under identical buffer conditions (50 mM Tris-HCl, pH 7.4) .
Methodological Troubleshooting
Q. Why do synthesis attempts of this compound frequently result in low yields (<30%), and how can this be improved?
Common pitfalls include:
- Incomplete coupling : Use pre-activation (5 min) of Dmt with OxymaPure/DIC to enhance coupling efficiency .
- Aggregation during SPPS : Incorporate 2% v/v DMSO in the coupling solution to solubilize hydrophobic intermediates .
- Cleavage side reactions : Replace TFA with milder cleavage cocktails (e.g., TIPS/H2O/TFA = 2.5/2.5/95) to preserve methyl groups .
Application in Experimental Design
Q. How can this compound be used as a template for developing biased opioid ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
